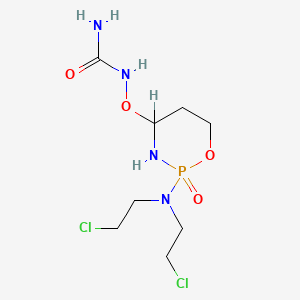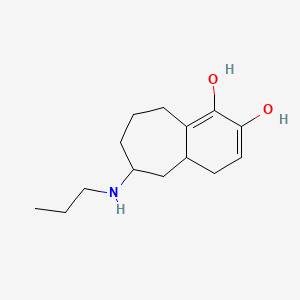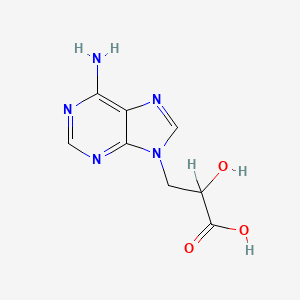
Melarsomine
Descripción general
Descripción
Métodos De Preparación
La síntesis del dihidrocloruro de melarsomina implica varios pasos:
Conversión de triclorotiazina a diaminoclorotiazina: Este paso se lleva a cabo en un medio amoniacal.
Formación de ácido melarsénico clorhidrato: La diaminoclorotiazina se convierte en ácido melarsénico clorhidrato en presencia de ácido arsánílico.
Reducción a óxido de melarsén dihidratado: El ácido melarsénico clorhidrato luego se reduce a óxido de melarsén dihidratado.
Formación de dihidrocloruro de melarsomina: Finalmente, el óxido de melarsén dihidratado se convierte en dihidrocloruro de melarsomina en presencia de clorhidrato de cisteamina
Análisis De Reacciones Químicas
La melarsomina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La melarsomina puede sufrir degradación oxidativa, especialmente cuando forma una red supramolecular con ácido cianúrico.
Enlace de hidrógeno: El compuesto puede formar enlaces de hidrógeno, que juegan un papel crucial en su estabilidad química y reactividad.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido cianúrico para la degradación oxidativa y soluciones acuosas para las interacciones de enlace de hidrógeno. Los principales productos formados a partir de estas reacciones son típicamente derivados oxidados de melarsomina.
Aplicaciones Científicas De Investigación
La melarsomina tiene varias aplicaciones en la investigación científica:
Medicina veterinaria: Es el único tratamiento aprobado por la FDA para la infección por gusano del corazón adulto en perros. .
Química supramolecular: La capacidad de la melarsomina para formar enlaces de hidrógeno y redes supramoleculares la convierte en un tema de interés en la química supramolecular.
Parasitología: Sus propiedades tripanocidas la hacen útil en el estudio y tratamiento de infecciones parasitarias.
Mecanismo De Acción
La melarsomina contiene arsénico, que es el ingrediente activo que mata tanto a los gusanos del corazón adultos como a los inmaduros. Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción no se comprenden completamente, pero se sabe que interrumpe los procesos metabólicos de los parásitos, lo que lleva a su muerte .
Comparación Con Compuestos Similares
La melarsomina es única debido a su estructura a base de arsénico y su uso específico en el tratamiento de infecciones por gusano del corazón. Los compuestos similares incluyen:
Moxidectina: A menudo se usa en combinación con doxiciclina como un tratamiento alternativo para infecciones por gusano del corazón.
Doxciclina: Se usa junto con la melarsomina para mejorar su eficacia y reducir los efectos secundarios.
Si bien la moxidectina y la doxiciclina también se usan para tratar infecciones por gusano del corazón, la melarsomina sigue siendo el único tratamiento adulticide aprobado por la FDA para esta condición .
Propiedades
IUPAC Name |
2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEOLZFMLHYCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21AsN8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155907 | |
| Record name | Melarsomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128470-15-5 | |
| Record name | Melarsomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128470-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melarsomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melarsomine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11528 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Melarsomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELARSOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374GJ0S41A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)







